molecular formula C19H27N3O2 B5191544 (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5191544
M. Wt: 329.4 g/mol
InChI Key: KFDVHKQAGJXGOZ-QZTJIDSGSA-N
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Description

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Synthesis of the piperidine ring: This can be synthesized via reductive amination or other cyclization methods.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.

    Final coupling: The benzofuran moiety is coupled with the piperidine-piperazine intermediate under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the piperidine or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as a pharmaceutical agent, given the presence of the benzofuran and piperazine moieties, which are common in bioactive compounds.

Medicine

In medicine, it might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, it could be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or ion channels, modulating their activity. The benzofuran moiety could interact with aromatic amino acids in proteins, while the piperazine ring might enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol: can be compared with other benzofuran derivatives or piperazine-containing compounds.

    Benzofuran derivatives: These often exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.

    Piperazine-containing compounds: These are commonly found in pharmaceuticals, such as antipsychotics and antihistamines.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-20-8-10-22(11-9-20)17-6-7-21(14-18(17)23)13-16-12-15-4-2-3-5-19(15)24-16/h2-5,12,17-18,23H,6-11,13-14H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDVHKQAGJXGOZ-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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